PARP-1 Inhibitory Potency of the Core Scaffold vs. Standard 5-AIQ
The 2-methylquinoline-8-carboxamide scaffold that constitutes the core of the target compound inhibits human recombinant PARP-1 with an IC50 of 500 nM, representing a 3.6-fold improvement over the standard water-soluble PARP-1 inhibitor 5-aminoisoquinolin-1-one (5-AIQ, IC50 = 1.8 µM) [1]. While this data is for the unsubstituted core, it establishes the baseline PARP-1 affinity that the cyanocyclopentyl derivative is expected to retain or modulate.
| Evidence Dimension | PARP-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Core scaffold: IC50 = 500 nM (2-methylquinoline-8-carboxamide without cyanocyclopentyl substituent) |
| Comparator Or Baseline | 5-AIQ (standard PARP-1 inhibitor): IC50 = 1.8 µM |
| Quantified Difference | 3.6-fold more potent than 5-AIQ |
| Conditions | Inhibition of human recombinant PARP-1; Trevigen colorimetric assay (J. Med. Chem. 2009) |
Why This Matters
Users requiring a PARP-1 inhibitor with a quinoline chemotype gain a potency advantage over the widely used 5-AIQ standard, supporting the selection of this scaffold for experiments where 5-AIQ's lower potency would compromise signal window.
- [1] Lord, A. M.; Mahon, M. F.; Lloyd, M. D.; Threadgill, M. D. Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor. J. Med. Chem. 2009, 52, 868–877. View Source
